

Publish Comparison Guide: 4-Iodoindoline vs. 4-Iodoindole

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Compound of Interest

Compound Name: *1-Boc-4-iodo-2,3-dihydro-1H-indole*

CAS No.: 954239-31-7

Cat. No.: B3373190

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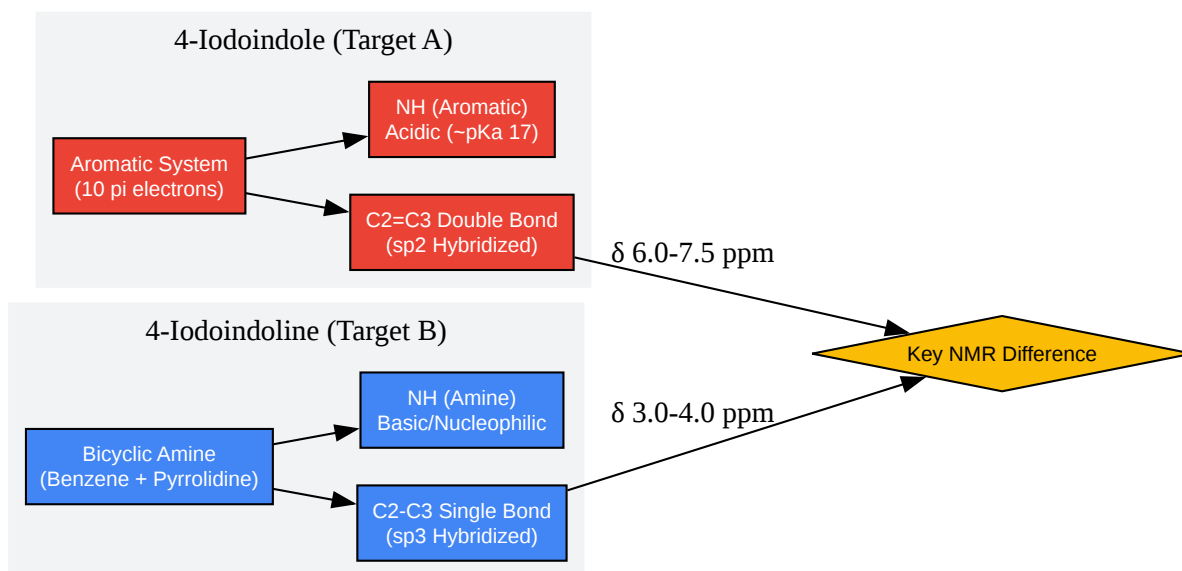
Part 1: Executive Summary & Structural Logic

The core chemical difference between these two molecules is the oxidation state of the pyrrole ring.

- 4-Iodoindole: Fully aromatic, planar, 10 π -electron system. C2 and C3 are sp² hybridized.
- 4-Iodoindoline: Partially reduced (2,3-dihydro), puckered conformation. C2 and C3 are sp³ hybridized (methylene groups).[1]

This structural change creates a "binary" distinction in the NMR spectrum, specifically in the 3.0–4.0 ppm region (Proton) and 20–60 ppm region (Carbon).

Structural Comparison Diagram



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Caption: Structural divergence driving the NMR chemical shift differences.

Part 2: ¹H NMR Distinction Protocol

The ¹H NMR spectrum provides the most immediate confirmation. The presence of high-field triplets is the definitive signature of the indoline.[1]

The "Smoking Gun": C2 and C3 Protons

Feature	4-Iodoindole	4-Iodoindoline	Differentiation Logic
C2-H	δ 7.1 – 7.4 ppm (Multiplet/Doublet)	δ 3.5 – 3.7 ppm (Triplet, $J \approx 8.5$ Hz)	Primary Indicator. Indoline shows aliphatic signals; Indole does not.[1]
C3-H	δ 6.5 – 6.7 ppm (Multiplet/Doublet)	δ 3.0 – 3.2 ppm (Triplet, $J \approx 8.5$ Hz)	Indoline C3 is upfield due to lack of electronegative N attachment (beta- position).[1]
Multiplicity	Often complex due to long-range coupling. [1]	Distinct Triplets (A_2X_2 or $AA'BB'$ system).[1]	Clear triplet splitting confirms the $-CH_2-$ CH_2- motif.

Mechanistic Insight: In 4-iodoindole, H2 and H3 are attached to the aromatic ring current, which deshields them (pushes them downfield > 6.5 ppm). In 4-iodoindoline, the ring current is broken in the pyrrole portion. H2 is adjacent to Nitrogen (deshielded to ~ 3.6 ppm), while H3 is beta to Nitrogen (less deshielded, ~ 3.1 ppm).

The N-H Proton

- 4-Iodoindole:

8.0 – 12.0 ppm (Broad Singlet).[1] The lone pair is part of the aromatic sextet, making the N-H bond highly polarized and the proton acidic (deshielded).

- 4-Iodoindoline:

3.0 – 6.0 ppm (Broad Singlet).[1] Behaves like a standard secondary aryl amine (aniline-like).

The Aromatic Region (Iodine Effect)

Both molecules possess a 4-iodo substitution, creating an ABC spin system for protons H5, H6, and H7.

- H5 (Ortho to Iodine): Deshielded (shifted downfield) relative to unsubstituted indole/indoline. [\[1\]](#)
- H7 (Meta to Iodine): Standard aromatic shift. [\[1\]](#)
- Coupling: Expect ortho-coupling (Hz) between H5-H6 and H6-H7.

Part 3: ^{13}C NMR Validation

If ^1H NMR is ambiguous (e.g., due to solvent overlap), ^{13}C NMR offers a definitive confirmation.

Quantitative Comparison Table (^{13}C)

Carbon Position	4-Iodoindole (ppm)	4-Iodoindoline (ppm)	Structural Cause
C2	120 – 130 (Aromatic CH)	45 – 55 (Aliphatic CH ₂)	sp ² vs sp ³ hybridization. [1]
C3	100 – 110 (Aromatic CH)	25 – 35 (Aliphatic CH ₂)	sp ² vs sp ³ hybridization. [1]
C4 (C-I)	80 – 95	80 – 95	Heavy Atom Effect: Iodine shields the ipso carbon significantly (upfield shift). [1]
C8/C9 (Bridge)	120 – 140	120 – 150	Quaternary carbons. [1]

Critical Observation: The presence of any signals between 20 and 60 ppm (excluding solvent) immediately identifies the sample as 4-iodoindoline. 4-Iodoindole has no aliphatic carbons. [\[1\]](#)

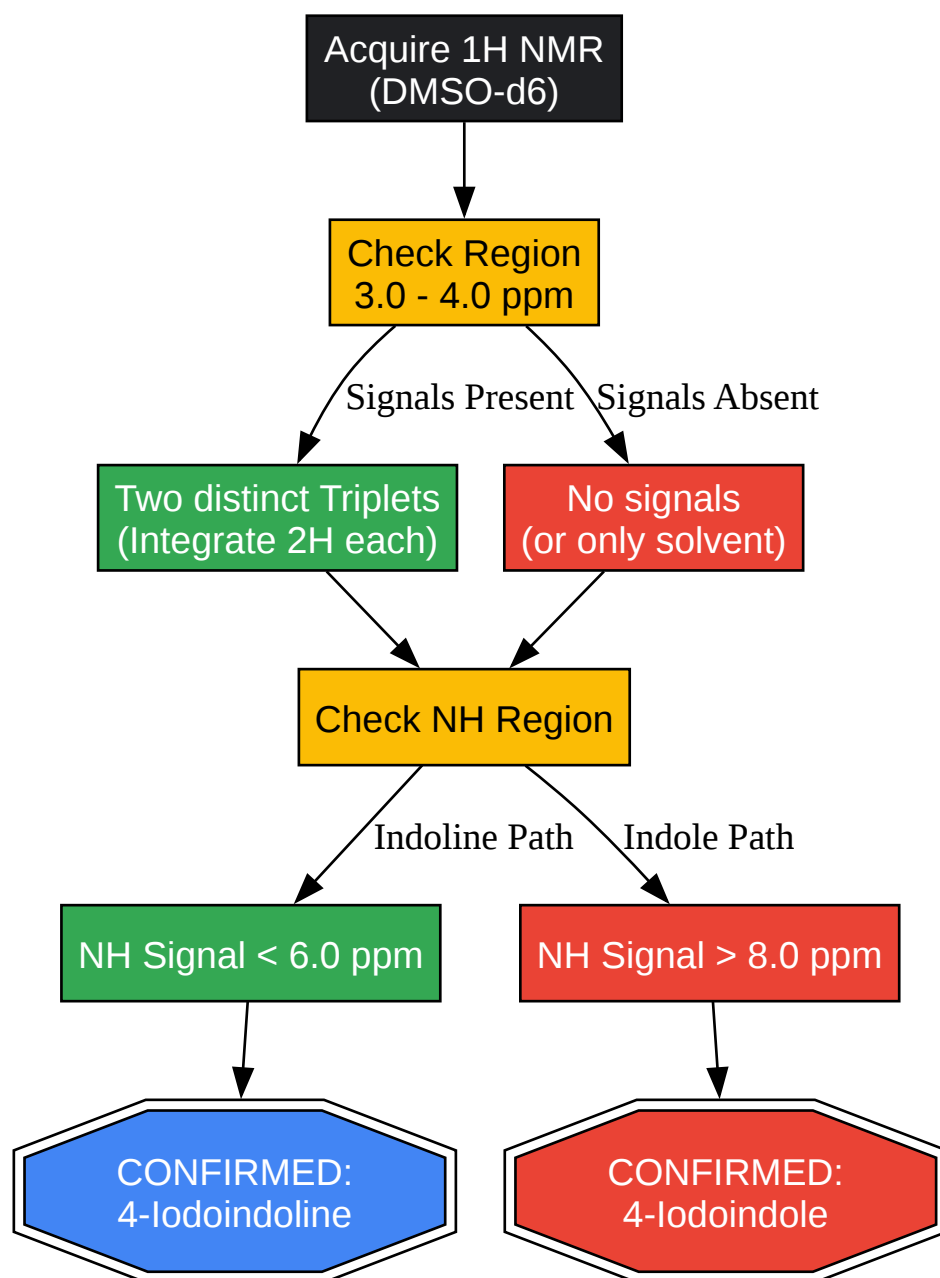
Part 4: Experimental Workflow

Methodology: Standard Acquisition

- Solvent Selection:

- DMSO-d₆ (Recommended): Excellent solubility for both species; separates the N-H peak clearly from aromatics; prevents exchange broadening often seen in CDCl₃.[\[1\]](#)
- CDCl₃: Acceptable, but N-H peaks may be broad or non-visible due to exchange.
- Sample Preparation: Dissolve 5–10 mg of sample in 0.6 mL solvent. Filter if cloudy.
- Acquisition Parameters:
 - ¹H: Spectral width -2 to 14 ppm; Relaxation delay (d1)
1.0 s; Scans
16.
 - ¹³C: Spectral width 0 to 220 ppm; Scans
512 (to detect quaternary C-I carbon).[\[1\]](#)

Decision Logic Diagram



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Caption: Step-by-step logic for spectral interpretation.

Part 5: References

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